![molecular formula C17H22N2O2S B2468896 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 476295-15-5](/img/structure/B2468896.png)
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
While the specific synthesis process for “N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is not available, related compounds have been synthesized. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Scientific Research Applications
Pesticidal Agents
Compounds with similar structures have been synthesized and evaluated as potential pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Insecticidal Activity
In a study, compounds with similar structures exhibited insecticidal activity, although the activity was inferior to that of imidacloprid .
Anthelmintic Activity
Some compounds with similar structures have shown to exhibit anthelmintic activity . The unsubstituted amide was the most active and exhibited activity equal to that of levamisole and significantly greater than that of pyrantel .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Fluorescent Protein Antibodies
Although not directly related, the compound could potentially be used in the development of fluorescent protein antibodies. These antibodies have been used in various applications including operational research, engineering sciences, and sustainable development .
Rho-Associated Kinases Inhibition
A compound with a similar structure, Y-27632, is widely used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This suggests a potential application of the compound in the inhibition of these kinases.
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes
Biochemical Pathways
Given the complexity of the molecule, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects . More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
It is likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body . .
properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-21-13-9-10-14-15(11-13)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKQXJSIPLHSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
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